

# Diisopropyl Oxalate: A Comprehensive Technical Guide on its Discovery and History

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## Compound of Interest

Compound Name: *Diisopropyl oxalate*

Cat. No.: *B1595506*

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## Introduction

**Diisopropyl oxalate** (CAS No. 615-81-6), with the systematic IUPAC name dipropan-2-yl oxalate, is a dialkyl ester of oxalic acid. While it may not be as commonly known as its simpler counterparts like dimethyl or diethyl oxalate, **diisopropyl oxalate** and its derivatives serve as important intermediates and building blocks in various fields of organic synthesis, including the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the discovery and history of **diisopropyl oxalate**, detailing its physicochemical properties, historical and modern synthesis methodologies, and key applications.

## Physicochemical Properties

**Diisopropyl oxalate** is a colorless liquid with properties that make it a useful reagent in organic synthesis. A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>	[1][2]
Molecular Weight	174.19 g/mol	[1][2]
Melting Point	-30 °C	[3]
Boiling Point	190-191 °C (at 760 mmHg)	[3]
Density	~1.00 g/mL	[3]
Refractive Index	~1.413	
Flash Point	75.3 °C	[3]
Vapor Pressure	0.339 mmHg at 25°C	[3]

## The Historical Context of Oxalate Ester Synthesis: A Prelude to Diisopropyl Oxalate

The precise first synthesis of **diisopropyl oxalate** is not prominently documented in easily accessible historical records. However, its discovery can be situated within the broader historical development of organic chemistry in the latter half of the 19th century, a period marked by significant advancements in the synthesis and understanding of organic compounds.

The parent compound, oxalic acid, has been known for centuries, first isolated from wood sorrel (*Oxalis acetosella*) in the 18th century. The late 19th century saw a surge in the systematic study of organic reactions, including esterification. Early methods for the preparation of dialkyl oxalates primarily involved the direct esterification of oxalic acid with an alcohol, often in the presence of a strong acid catalyst such as sulfuric acid. These early procedures were often inefficient, plagued by low yields and the formation of byproducts due to the challenges of removing water from the reaction mixture to drive the equilibrium towards the ester product.

A potential early reference to the study of oxalates can be found in an 1866 publication in *Justus Liebigs Annalen der Chemie*, a prominent chemical journal of the era. While the specific contents of this article regarding **diisopropyl oxalate** are not readily available, the period was characterized by foundational work on the reactions of organic acids and alcohols. The

synthesis of esters from a variety of alcohols, including branched-chain alcohols like isopropanol, was an area of active investigation.

The development of more sophisticated techniques in the early 20th century, such as azeotropic distillation to remove water, significantly improved the yields and purity of oxalate esters. This laid the groundwork for the efficient synthesis of a wide range of dialkyl oxalates, including **diisopropyl oxalate**.

## Modern Synthesis of Diisopropyl Oxalate

Contemporary methods for the synthesis of **diisopropyl oxalate** are highly efficient and well-established. The most common laboratory and industrial-scale preparation involves the acid-catalyzed esterification of oxalic acid with isopropanol.

## Experimental Protocol: Acid-Catalyzed Esterification of Oxalic Acid with Isopropanol

This protocol describes a common and effective method for the synthesis of **diisopropyl oxalate**.

Materials:

- Oxalic acid (dihydrate or anhydrous)
- Isopropyl alcohol
- Toluene
- p-Toluenesulfonic acid monohydrate (catalyst)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate

Apparatus:

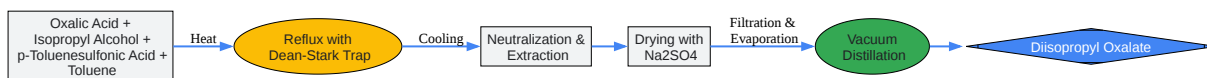
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine oxalic acid and an excess of isopropyl alcohol.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate and toluene. Toluene serves as an azeotroping agent to facilitate the removal of water.
- Heat the reaction mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and then with brine.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent and excess isopropyl alcohol.

- Purify the crude **diisopropyl oxalate** by vacuum distillation to obtain the final product as a colorless liquid.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **diisopropyl oxalate**.

## Applications in Organic Synthesis

**Diisopropyl oxalate** serves as a versatile intermediate in organic synthesis. Its two ester functionalities can undergo various transformations, making it a valuable building block for more complex molecules. Key applications include its use in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3] The bulky isopropyl groups can influence the stereochemical outcome of reactions at adjacent centers and can be readily hydrolyzed under basic or acidic conditions when required.

## Conclusion

While the specific moment of the discovery of **diisopropyl oxalate** is not clearly delineated in the historical chemical literature, its emergence can be understood as a natural progression of the systematic exploration of organic reactions in the late 19th and early 20th centuries. The development of efficient esterification methods paved the way for the synthesis of a vast array of esters, including those from branched-chain alcohols like isopropanol. Today, **diisopropyl oxalate** is a readily accessible and valuable reagent, with its synthesis rooted in the foundational principles of organic chemistry and its applications extending to the frontiers of modern drug discovery and materials science.

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